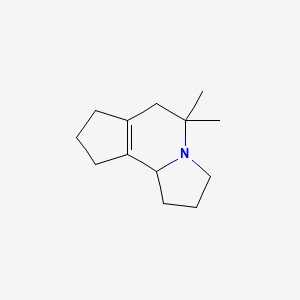
5,5-Dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent(g)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine is a chemical compound with the molecular formula C₁₃H₂₁N and a molecular weight of 191.313 g/mol It is characterized by its unique structure, which includes a cyclopentane ring fused to an indolizine core
Métodos De Preparación
The synthesis of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Análisis De Reacciones Químicas
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others.
Aplicaciones Científicas De Investigación
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: There is ongoing research into its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine can be compared with other similar compounds, such as:
- 5,5-Dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent[g]indolizine
- 2,2-Dimethyl-4,5-cyclopenteno-1-aza-bicyclo[4.3.0]octane These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine lies in its specific arrangement of atoms and its resulting chemical behavior .
Propiedades
Número CAS |
73825-75-9 |
|---|---|
Fórmula molecular |
C13H21N |
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
5,5-dimethyl-1,2,3,6,7,8,9,9b-octahydrocyclopenta[g]indolizine |
InChI |
InChI=1S/C13H21N/c1-13(2)9-10-5-3-6-11(10)12-7-4-8-14(12)13/h12H,3-9H2,1-2H3 |
Clave InChI |
WTCYMRYNWGJCDU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CCC2)C3N1CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


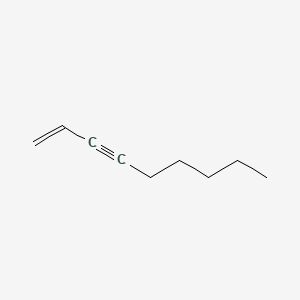

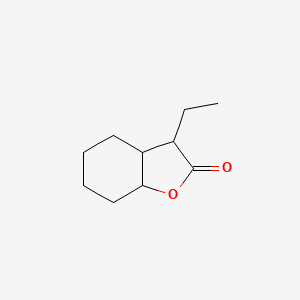
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
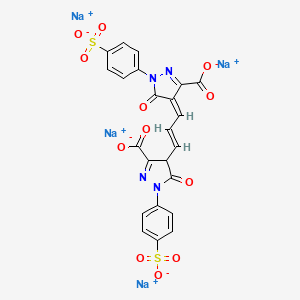
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)
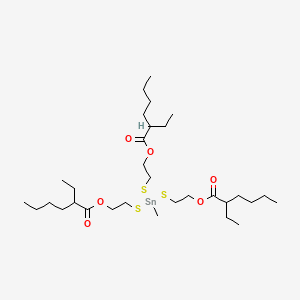
![Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)](/img/structure/B13801346.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)

![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
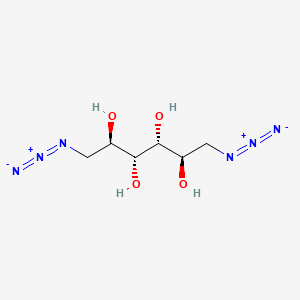
![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
